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Compound of Interest

Compound Name: Purvalanol B

Cat. No.: B1679876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Purvalanol B is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), playing a

crucial role in cell cycle regulation research and oncology.[1][2][3][4] This technical guide

provides an in-depth overview of its chemical properties and solubility, essential data for its

application in experimental settings.

Core Chemical Properties
Purvalanol B, also known as NG-95, is a purine derivative with a distinct chemical structure

that facilitates its interaction with the ATP-binding pocket of CDKs.[1] Its fundamental chemical

and physical properties are summarized below.
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Property Value Source

Molecular Formula C₂₀H₂₅ClN₆O₃ [1]

Molecular Weight 432.90 g/mol [2][5]

CAS Number 212844-54-7 [1][2]

Appearance White to off-white solid [6]

Purity ≥98% [4]

Hydrogen Bond Acceptors 8 [7]

Hydrogen Bond Donors 4 [7]

Rotatable Bonds 8 [7]

Solubility Profile
The solubility of Purvalanol B is a critical factor for its use in in vitro and in vivo studies. It

exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents like

DMSO.

In Vitro Solubility
Solvent Concentration Notes Source

DMSO
87 mg/mL (200.97

mM)

Use fresh, anhydrous

DMSO as moisture

can reduce solubility.

Ultrasonic and gentle

warming can aid

dissolution.

[2][5][6]

1 eq. NaOH
43.29 mg/mL (100

mM)

Gentle warming is

required.
[4]

Water Insoluble [2][5]

Ethanol Insoluble [2][5]
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In Vivo Formulations
For animal studies, Purvalanol B can be prepared in various formulations to achieve a

homogeneous suspension or a clear solution.

Formulation Concentration Preparation Source

CMC-Na Suspension

(Oral)
≥5 mg/mL

Add 5 mg of

Purvalanol B to 1 mL

of CMC-Na solution

and mix evenly.

[5]

DMSO/PEG300/Twee

n80/ddH₂O (Injection)

4.35 mg/mL (10.05

mM)

To 50 µL of 87 mg/mL

DMSO stock, add 400

µL of PEG300, mix,

then add 50 µL of

Tween80, mix, and

finally add 500 µL of

ddH₂O. Use

immediately.

[2][5]

DMSO/Corn Oil

(Injection)
0.4 mg/mL (0.92 mM)

Add 50 µL of 8 mg/mL

DMSO stock to 950

µL of corn oil and mix

evenly. Use

immediately.

[2][5]

Mechanism of Action and Signaling Pathways
Purvalanol B is a reversible and ATP-competitive inhibitor of cyclin-dependent kinases.[3] It

shows high potency against several key cell cycle regulators.

IC₅₀ Values for CDK Inhibition:

cdc2-cyclin B (CDK1): 6 nM[2][3]

CDK2-cyclin A: 6 nM[2][3]

CDK2-cyclin E: 9 nM[2][3]
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CDK5-p35: 6 nM[2][3]

Purvalanol B exhibits high selectivity for CDKs, with IC₅₀ values greater than 10,000 nM for a

wide range of other protein kinases.[4] By inhibiting these CDKs, Purvalanol B blocks the

progression of the cell cycle, primarily inducing a reversible arrest in the G1 and G2 phases.[8]

This inhibition of CDK activity prevents the phosphorylation of key substrates like the

Retinoblastoma protein (Rb), leading to cell cycle arrest and, in many cancer cell lines,

apoptosis.[8]

Beyond its direct effects on CDKs, Purvalanol B has been shown to have other cellular effects,

including the induction of autophagy and the modulation of other signaling pathways such as

the ERK1/ERK2 MAPK pathway.[4][9]
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Caption: Purvalanol B inhibits CDK/Cyclin complexes, leading to cell cycle arrest.
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Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of Purvalanol B
against a specific kinase.

Preparation of Reagents:

Prepare a stock solution of Purvalanol B in 100% DMSO (e.g., 10 mM).

Prepare the kinase buffer (composition will be kinase-specific, but generally contains a

buffer like HEPES, MgCl₂, ATP, and a substrate).

Prepare the recombinant kinase and its specific substrate.

Assay Procedure:

Create a serial dilution of the Purvalanol B stock solution in the kinase buffer.

In a 96-well plate, add the kinase, the substrate, and the diluted Purvalanol B (or DMSO

as a vehicle control).

Initiate the kinase reaction by adding ATP.

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60

minutes).

Stop the reaction (e.g., by adding EDTA).

Quantify the kinase activity. This can be done using various methods, such as radiometric

assays (³²P-ATP) or luminescence-based assays that measure the remaining ATP.

Data Analysis:

Calculate the percentage of kinase inhibition for each concentration of Purvalanol B
relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Determine the IC₅₀ value by fitting the data to a dose-response curve.

Start

Prepare Reagents
(Purvalanol B, Kinase, Substrate, Buffer, ATP)

Create Serial Dilution of Purvalanol B

Plate Setup:
Add Kinase, Substrate, and Purvalanol B/DMSO

Initiate Reaction with ATP

Incubate at 30°C

Stop Reaction

Quantify Kinase Activity

Data Analysis:
Calculate % Inhibition and IC₅₀

End
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Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay
This protocol describes how to assess the anti-proliferative effects of Purvalanol B on a cancer

cell line.

Cell Culture:

Culture the chosen cell line in the appropriate medium supplemented with fetal bovine

serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

Cell Seeding:

Trypsinize and count the cells.

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and

allow them to adhere overnight.

Treatment with Purvalanol B:

Prepare a stock solution of Purvalanol B in DMSO.

Prepare serial dilutions of Purvalanol B in the cell culture medium. The final DMSO

concentration should be kept constant and low (e.g., <0.1%).

Remove the old medium from the cells and add the medium containing the different

concentrations of Purvalanol B or vehicle control (medium with DMSO).

Incubation:

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

Assessment of Cell Viability/Proliferation:

Use a suitable assay to measure cell proliferation, such as the MTT, XTT, or CellTiter-Glo

assay.
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Follow the manufacturer's instructions for the chosen assay. This typically involves adding

a reagent to the wells, incubating for a period, and then measuring the absorbance or

luminescence.

Data Analysis:

Calculate the percentage of cell viability for each treatment group relative to the vehicle

control.

Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of

viability against the drug concentration.

Protocol 3: Solubility Determination by Visual Inspection
This is a basic protocol to visually assess the solubility of Purvalanol B in a given solvent.[10]

Preparation:

Weigh a known amount of Purvalanol B (e.g., 1-5 mg) into a clear glass vial.

Choose the solvent to be tested (e.g., DMSO, water, ethanol).

Procedure:

Add a small, measured volume of the solvent to the vial to achieve the highest desired

concentration.

Vortex the mixture for at least 30 seconds.

If the compound does not fully dissolve, sonication and gentle warming (if the compound is

stable) can be applied.

Visually inspect the solution against a light and dark background for any signs of turbidity

or undissolved particles. A completely clear solution indicates that the compound is soluble

at that concentration.

Serial Dilution (if necessary):
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If the compound is not soluble at the initial concentration, perform a serial dilution with the

same solvent until a clear solution is obtained.

The concentration at which the compound fully dissolves is the determined solubility.

Start

Weigh Purvalanol B into a clear vial

Add a measured volume of solvent

Vortex/Sonicate/Warm

Visually Inspect for Clarity

Soluble: Record Concentration

Clear Solution

Insoluble
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Click to download full resolution via product page

Caption: A simple workflow for determining solubility by visual inspection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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